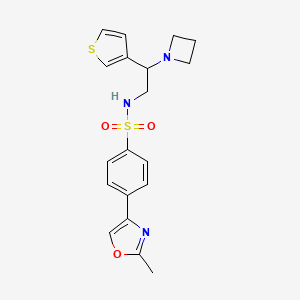
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Celecoxib Derivatives
A study explored the synthesis of novel derivatives related to celecoxib, aiming to investigate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial and UV Protection Applications
Research on thiazole azodyes containing the sulfonamide moiety demonstrated their utility in enhancing the dyeability of cotton fabrics while providing UV protection and antibacterial properties. This application is particularly relevant in the textile industry for developing functional and protective fabrics (H. Mohamed, B. F. Abdel-Wahab, H. Fahmy, 2020).
Inhibitors of Kynurenine 3-Hydroxylase
A group of N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These compounds are significant for their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury, providing insights into treatments for neurodegenerative diseases (S. Röver et al., 1997).
Enzyme Inhibition for Disease Treatment
A study on benzenesulfonamides incorporating 1,3,5-triazine moieties investigated their potential as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The findings suggest the therapeutic potential of these compounds in treating such conditions (Nabih Lolak et al., 2020).
Antitumor Activity
Antitumor Activity of Aziridino Derivatives
Preliminary screening of 3 aziridino derivatives of the thiatriazadiphosphorine ring system demonstrated significant antitumor activity against various cancer cell lines. This study highlights the potential of these compounds in cancer therapy (J. Labarre et al., 1981).
Antimycobacterial Activity of Thiourea Derivatives
Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antituberculosis drugs, addressing the need for effective treatments against resistant strains of tuberculosis (M. Ghorab et al., 2017).
Carbonic Anhydrase Inhibitors for Glaucoma
Research on benzenesulfonamide-containing compounds incorporating phenyl-1,2,3-triazole moieties identified potent inhibitors of human carbonic anhydrase isoforms, relevant for glaucoma treatment. Some compounds demonstrated significant intraocular pressure lowering activity in an animal model of glaucoma, suggesting their potential in glaucoma therapy (A. Nocentini et al., 2016).
Propriétés
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14-21-18(12-25-14)15-3-5-17(6-4-15)27(23,24)20-11-19(22-8-2-9-22)16-7-10-26-13-16/h3-7,10,12-13,19-20H,2,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRXSFLLOUCPPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2361089.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)
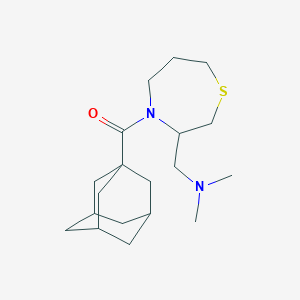
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)
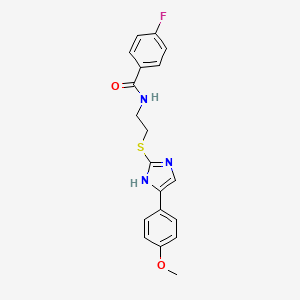
![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)
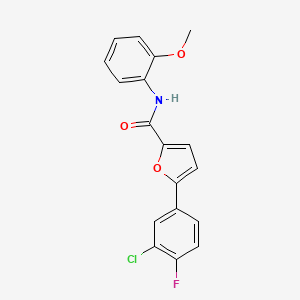
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2361108.png)
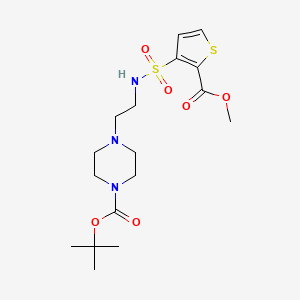
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)